Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is often used in research and development, particularly in the fields of organic chemistry and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, to form various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are employed to remove the Boc group.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as a building block for the development of potential drug candidates.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In organic synthesis, the Boc group protects the amine functionality, allowing for selective reactions at other sites. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The Boc group can be removed under acidic conditions, revealing the active amine which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylate: Similar in structure but contains a pyrimidine ring instead of an isoquinoline ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a different core structure but also features a Boc-protected amine.
Uniqueness
Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of the Boc group allows for selective protection of the amine functionality, making it a valuable intermediate in complex organic syntheses.
Properties
Molecular Formula |
C16H22N2O4 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-13-6-5-11(14(19)21-4)12-9-17-8-7-10(12)13/h5-6,17H,7-9H2,1-4H3,(H,18,20) |
InChI Key |
PZJQWLVIXRXQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CCNCC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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